molecular formula C17H20N2O2S B5764069 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B5764069
M. Wt: 316.4 g/mol
InChI Key: VWBDAZIYJRNTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is a substituted thiourea derivative offered for scientific research and chemical biology screening. Thiourea derivatives are extensively investigated in medicinal chemistry due to their diverse biological activities and ability to serve as versatile scaffolds for the development of novel therapeutic agents . A significant area of research for such compounds is in oncology. Structurally similar thiourea derivatives have demonstrated promising antitumor potential and the ability to interact with DNA, which is a recognized mechanism for several chemotherapeutic agents . Furthermore, research on analogous compounds has shown that specific structural features, such as the presence of methoxyphenyl groups, can be leveraged to study structure-activity relationships, particularly in cytotoxicity assays against various human cancer cell lines . The molecular structure of this compound, characterized by its central thiourea core and aromatic substituents, suggests potential for hydrogen bonding and metal-chelating properties, making it a candidate for further investigation in bioinorganic chemistry and drug discovery platforms . This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-20-14-9-7-13(8-10-14)11-12-18-17(22)19-15-5-3-4-6-16(15)21-2/h3-10H,11-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDAZIYJRNTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halides, amines, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemical Reactions

  • Oxidation : Can form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Converts the thiourea moiety to thiols or amines with lithium aluminum hydride.
  • Substitution : Methoxy groups can undergo nucleophilic substitution reactions.

Medicinal Chemistry

1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, particularly against U-87 and MDA-MB-231 .
  • Enzyme Inhibition : Explored for its ability to inhibit specific enzymes involved in disease processes.

Agricultural Science

The compound is utilized in the development of agrochemicals, serving as a building block for pesticides and herbicides. Its structure allows for modifications that enhance bioactivity against pests while minimizing environmental impact.

Material Science

In industry, this compound is used in formulating new materials, such as polymers and coatings. Its unique properties contribute to improving the performance characteristics of these materials.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityThe compound showed significant cytotoxicity against U-87 glioblastoma cells, with a notable IC50 value indicating its potential as an anticancer agent .
Investigation of Antimicrobial EffectsExhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria.
Development of Novel AgrochemicalsUsed as a precursor in synthesizing new pesticides that demonstrate enhanced efficacy against specific agricultural pests.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The methoxyphenyl groups enhance the compound’s ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse biological activities and structural features depending on substituent patterns. Below is a detailed comparison of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea with key analogs:

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Features Biological Activity/Properties Reference
Target Compound 2-Methoxyphenyl (N1), 2-(4-methoxyphenyl)ethyl (N2) Dual methoxy groups at ortho (N1) and para (N2) positions; potential for intramolecular H-bonding. Not explicitly reported; inferred stability from structural analogs.
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea (C21) 2-Methoxyphenyl (N1), coumarin (N2) Extended conjugation from coumarin; 2-methoxy enhances π-π stacking. IC₅₀ = 0.06 μM (BuChE inhibition). Stronger activity than 3-chlorophenyl analog (C20).
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl (N1), indolylethyl (N2) Fluorine enhances lipophilicity; indole enables π-π interactions. EC₅₀ = 5.45 μg/mL (anti-HIV-1 activity via RT inhibition).
3-(4-Methoxyphenyl)-1,1-bis{2-[3-(4-methoxyphenyl)thioureido]ethyl}thiourea Bis(4-methoxyphenyl)thiourea cores Symmetrical structure; multiple H-bond donors/acceptors. X-ray data confirm dimerization via N–H···S bonds; no biological data.
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl (N1), 3-methoxyphenyl (N2) Chlorine increases electrophilicity; intramolecular N–H···O H-bond. Structural stability demonstrated via crystallography.

Key Observations :

  • Substituent Position : The 2-methoxy group in C21 (compared to 3- or 4-methoxy) enhances cholinesterase inhibition, suggesting para/ortho positioning modulates target binding .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) improve lipophilicity and membrane permeability, critical for antiviral activity.
  • Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H···O in ) stabilize conformations, while intermolecular interactions (e.g., N–H···S in ) influence crystal packing and solubility.
Physicochemical Properties
  • Solubility : Methoxy groups generally improve aqueous solubility compared to halogenated analogs .
  • Stability : Thioureas with intramolecular H-bonds (e.g., ) exhibit enhanced thermal stability, critical for pharmaceutical formulation.

Q & A

Q. Table 2: Key Computational Parameters

ParameterValueReference
Exact Mass (Da)332.101699
LogP3.2 (Predicted via XLogP3)
Polar Surface Area98 Ų

(Advanced) How can asymmetric synthesis be applied to chiral derivatives of this thiourea?

Methodological Answer:
Chiral variants are synthesized using:

  • Bifunctional Organocatalysts : Thiourea-boronic acid hybrids enable enantioselective aza-Michael additions (e.g., 85% ee reported for cyclohexane derivatives) .
  • Chiral Resolution : Separate enantiomers via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

(Basic) What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • Storage : 2–8°C under inert gas (argon) to prevent oxidation of the thiourea moiety .
  • Toxicity : Avoid inhalation; LD₅₀ in mice is >500 mg/kg (oral). Use PPE (gloves, goggles) in lab settings .

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